4-Ethoxy-3-methylphenol
Description
Significance of Substituted Phenols in Organic Chemistry
Substituted phenols are organic compounds containing a hydroxyl group attached to a benzene (B151609) ring that bears additional functional groups. These substituents play a crucial role in tuning the reactivity and properties of the phenol (B47542) moiety. The electron-donating or electron-withdrawing nature of these groups can alter the acidity of the phenolic proton, influence the regioselectivity of electrophilic aromatic substitution reactions, and impart specific biological activities. smolecule.com For instance, the presence of electron-donating groups, such as alkyl or alkoxy groups, enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. smolecule.com This tailored reactivity makes substituted phenols invaluable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.
Contextualizing Alkyl Ethers of Phenols in Contemporary Research
Alkyl ethers of phenols, where the hydrogen of the phenolic hydroxyl group is replaced by an alkyl group, represent a significant subclass of substituted phenols. This modification from a phenol to a phenolic ether can be a critical step in synthetic pathways, often serving to protect the reactive hydroxyl group or to alter the compound's solubility and electronic properties. The etherification of phenols is a key reaction in organic synthesis, enabling the construction of more elaborate molecular architectures. google.com In medicinal chemistry, the conversion of a phenolic drug to its alkyl ether derivative can be a strategy to modulate its pharmacokinetic profile. smolecule.com
Overview of Research Trajectories for 4-Ethoxy-3-methylphenol
This compound, also known by its synonym 3-methyl-4-ethoxyphenol, is a specific substituted phenolic ether. jst.go.jp While extensive research on many substituted phenols has been published, detailed investigations specifically focused on this compound appear to be limited in publicly accessible scientific literature. Current information is primarily available through chemical supplier catalogs and databases, which provide basic identification and some physical properties. cymitquimica.comsynquestlabs.com
The research trajectory for a compound like this compound would typically involve a comprehensive characterization of its chemical and physical properties, the development of efficient synthetic routes, and the exploration of its potential applications. The presence of both an ethoxy and a methyl group on the phenol ring suggests potential for investigation into its antioxidant properties, its use as a building block in the synthesis of more complex molecules, and its potential biological activities. smolecule.com However, specific research articles detailing these aspects for this compound are not readily found.
Chemical and Physical Properties of this compound
The fundamental chemical and physical properties of a compound are critical for its application in research and industry. For this compound, the available data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | synquestlabs.com |
| Molecular Weight | 152.19 g/mol | cymitquimica.com |
| CAS Number | 1216257-46-3 | synquestlabs.com |
| IUPAC Name | This compound | jst.go.jp |
| Synonyms | 3-Methyl-4-ethoxyphenol | jst.go.jp |
| InChI Key | MUUJEULDJUAEAF-UHFFFAOYSA-N | jst.go.jp |
This table is generated based on available data from chemical suppliers and databases. Experimental values for properties like melting point, boiling point, and solubility are not widely reported in the reviewed literature.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. While specific, detailed spectroscopic data for this compound is not extensively published, a general expectation of its spectral features can be inferred from the analysis of similar substituted phenols.
Expected Spectroscopic Features:
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (a triplet and a quartet), the methyl group protons (a singlet), and the phenolic hydroxyl proton (a broad singlet). The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions on the benzene ring.
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display unique signals for each carbon atom in the molecule, including the aromatic carbons, the ethoxy carbons, and the methyl carbon. The chemical shifts would be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations for the ether and phenol groups.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ). The fragmentation pattern would provide further structural information, likely showing fragments resulting from the loss of the ethyl group, the ethoxy group, or other characteristic cleavages.
Synthesis of Substituted Phenolic Ethers
The synthesis of substituted phenolic ethers like this compound can generally be achieved through several established methods in organic chemistry. A common and widely used method is the Williamson ether synthesis. youtube.com
Williamson Ether Synthesis:
This method involves the reaction of a sodium phenoxide with an alkyl halide. In the context of synthesizing this compound, this would typically involve the deprotonation of 3-methylphenol with a suitable base (like sodium hydroxide (B78521) or sodium hydride) to form the corresponding phenoxide, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663). chemsrc.com The general reaction is as follows:
Deprotonation: 3-methylphenol + Base → 3-methylphenoxide anion
Nucleophilic Substitution: 3-methylphenoxide anion + Ethyl Halide → this compound + Halide salt
The regioselectivity of the etherification can be a critical aspect, and reaction conditions would need to be optimized to favor the desired product.
Applications in Advanced Research
While specific research applications for this compound are not well-documented, the structural motifs present in the molecule suggest potential utility in several areas of chemical research, drawing parallels from the known applications of other substituted phenolic ethers.
Potential in Materials Science
Phenolic compounds are known for their antioxidant properties, which can be valuable in the development of new materials. The incorporation of phenolic structures into polymers can enhance their thermal stability and resistance to oxidative degradation. While there is no specific literature on this compound in this context, related phenolic compounds are explored for creating novel materials with specific electronic or optical properties. smolecule.com
Relevance in Agricultural Chemistry
The development of new agrochemicals, such as herbicides and fungicides, often involves the synthesis and screening of novel organic molecules. blogspot.com Phenolic structures are present in some existing pesticides. smolecule.com The specific substitution pattern of this compound could be of interest for screening as a potential active ingredient in agricultural applications, although no such studies have been identified in the current search.
Scope in Pharmaceutical and Medicinal Chemistry
Phenolic ethers are common structural features in many pharmaceutical compounds. The synthesis of new drug candidates often involves the use of substituted phenols as starting materials or key intermediates. researchgate.netresearchgate.net The antioxidant properties of phenols are also relevant in medicinal chemistry for their potential to combat oxidative stress-related diseases. While direct pharmacological studies on this compound are lacking, its structure could serve as a scaffold for the synthesis of new biologically active molecules. For instance, complex molecules incorporating the 4-ethoxy-3-methylphenyl moiety have been synthesized, suggesting its use as a building block in drug discovery programs. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-ethoxy-3-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
MUUJEULDJUAEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 3 Methylphenol and Its Analogues
Established Reaction Pathways for Aromatic Etherification
The formation of an ether bond on an aromatic ring is a fundamental transformation in organic synthesis. Traditional methods have been refined over many years to provide reliable, though sometimes harsh, conditions for producing aryl ethers.
Etherification Reactions of Hydroxylated Arenes
The most common and enduring method for preparing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comorgchemres.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. masterorganicchemistry.com The process begins with the deprotonation of a hydroxylated arene (a phenol) using a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form a sodium or potassium phenoxide salt. miracosta.edu This phenoxide is a potent nucleophile that readily attacks an alkyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. masterorganicchemistry.comvaia.com
The acidity of the phenol (B47542) is a key factor; the hydroxyl group attached to an aromatic ring is more acidic than in aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. ncert.nic.in This enhanced acidity facilitates its conversion to the nucleophilic phenoxide under relatively mild basic conditions. ncert.nic.in For the synthesis of 4-Ethoxy-3-methylphenol, the precursor would be 3-methyl-4-hydroxyphenol, which would be treated with a base to form the corresponding phenoxide ion before reaction with an ethylating agent.
Alkylating Agents in Ethoxy Group Introduction
The choice of alkylating agent is crucial for the successful introduction of the ethoxy group onto the phenoxide. The agent must contain an ethyl group attached to a good leaving group to facilitate the SN2 reaction. Common and effective alkylating agents for this purpose include ethyl halides and dialkyl sulfates.
| Alkylating Agent | Formula | Key Characteristics |
| Ethyl Iodide | C₂H₅I | Highly reactive due to the excellent leaving group nature of iodide. Often used for laboratory-scale synthesis. |
| Ethyl Bromide | C₂H₅Br | A common and effective alkylating agent, offering a balance between reactivity and cost. |
| Diethyl Sulfate (B86663) | (C₂H₅)₂SO₄ | A powerful and cost-effective ethylating agent, often used in industrial-scale production. It can be more hazardous than ethyl halides. ui.ac.id |
| Ethyl Tosylate | C₂H₅OTs | An excellent substrate for SN2 reactions due to the stability of the tosylate leaving group. Often prepared from ethanol (B145695) and tosyl chloride. orgchemres.org |
The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the phenoxide salt while not interfering with the nucleophilic attack. orgchemres.org
Regioselective Synthesis of Substituted Phenols
Achieving the correct substitution pattern on the phenol ring is a significant synthetic challenge. oregonstate.eduoregonstate.edu The synthesis of this compound requires precise control over the placement of the methyl, hydroxyl, and ultimately, the ethoxy groups. Direct alkylation of a simple phenol like m-cresol (B1676322) (3-methylphenol) is often unselective and can yield a mixture of isomers. mdpi.com Therefore, strategies often rely on building the substituted phenol from precursors where the regiochemistry is already established. oregonstate.eduresearchgate.net
Modern methods have been developed to achieve complete regiochemical control in the synthesis of highly substituted phenols. researchgate.netacs.org One such strategy involves a cycloaddition-based approach, such as a Diels-Alder/retro-Diels-Alder cascade, using starting materials like 3-hydroxypyrones and nitroalkenes. oregonstate.eduoregonstate.edu By carefully choosing the substituents on these precursors, chemists can construct a wide array of substituted phenols with predictable and complete control over the final substitution pattern. oregonstate.eduoregonstate.edu Such methods allow for the preparation of complex phenolic structures that would be difficult to access through classical electrophilic substitution or rearrangement reactions. oregonstate.edu
Novel Approaches in this compound Synthesis
While traditional methods are robust, modern synthetic chemistry seeks milder, more efficient, and environmentally benign alternatives. Research into catalytic systems and one-pot reactions represents the frontier in the synthesis of substituted phenols and their derivatives.
Catalytic Strategies in Phenolic Ether Formation
Catalysis offers a powerful means to enhance the efficiency and selectivity of phenolic etherification. Both homogeneous and heterogeneous catalysts have been developed to facilitate this transformation under milder conditions.
| Catalytic System | Catalyst Type | Description |
| Copper-Catalyzed | Homogeneous | Copper compounds can catalyze the hydroxylation of diaryliodonium salts to produce phenols or facilitate the coupling of phenols with boronic acids to form diaryl ethers. rsc.orgresearchgate.net |
| Palladium-Catalyzed | Homogeneous | Palladium complexes, such as PdCl₂(dppf)CH₂Cl₂, have been shown to be effective for C-O bond formation in cross-coupling reactions between mixed phenols and halides, even under microwave irradiation. scirp.org |
| Sulfated Metal Oxides | Heterogeneous | Sulfated oxides of Group IB metals (Cu, Ag, Au) on a support can be used for the etherification of phenols with alcohols at elevated temperatures and pressures, offering an easily separable catalyst. google.com |
| Ion-Exchange Resins | Heterogeneous | Acidic resins like Amberlyst-15 can catalyze the reductive ethoxylation of quinone precursors with ethanol in a solvent-free approach, providing a greener alternative. |
| Phase-Transfer Catalysis | Biphasic System | Catalysts like quaternary ammonium (B1175870) salts can be used to transport the phenoxide ion from an aqueous phase to an organic phase containing the alkylating agent, improving reaction rates and avoiding the need for anhydrous solvents. orgchemres.org |
These catalytic methods often lead to higher yields, reduce the need for strong bases or high temperatures, and can simplify product purification. scirp.orgmagtech.com.cn
Multi-component Reactions for Structural Elaboration
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a highly efficient strategy for building molecular complexity. frontiersin.orgnih.gov This approach reduces the number of synthetic steps, saving time, resources, and minimizing waste. frontiersin.org
While a specific MCR for this compound is not prominently documented, MCRs are increasingly used for the synthesis of highly functionalized phenols. For example, a ruthenium-catalyzed three-component reaction involving a phenol derivative, an olefin, and an alkyl bromide can be used to construct complex phenolic structures in one pot. preprints.org The Ugi-Smiles reaction, a variation of the Ugi four-component reaction, uses a phenol in place of a carboxylic acid, allowing for the rapid assembly of complex structures incorporating a phenolic ether moiety. nih.gov These strategies highlight the potential for novel, convergent approaches to synthesize analogues of this compound by carefully selecting the starting components to build the desired substitution pattern in a single, efficient step.
Green Chemistry Principles in Synthetic Route Design
In recent years, the principles of green chemistry have been increasingly integrated into the design of synthetic routes for phenolic compounds to minimize environmental impact. This involves the use of safer solvents, renewable materials, and energy-efficient processes.
Solvent-free or "neat" reaction conditions represent a significant step towards greener synthesis. For instance, the etherification of phenols can be efficiently conducted without a solvent, using solid bases like sodium bicarbonate or potassium carbonate. researchgate.net This approach not only reduces solvent waste but can also lead to faster reactions and easier product isolation. Another example is the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, where the reduction of a benzaldehyde (B42025) derivative was achieved through a solvent-free grinding method with sodium borohydride (B1222165), and a subsequent bromination was also performed under solvent-free conditions. ui.ac.id
The use of heterogeneous and reusable catalysts is another cornerstone of green synthetic design. Amberlyst-15, a solid acid ion-exchange resin, has been employed as a catalyst for the synthesis of 4-ethoxy-2-methylphenol (B3031902) from 4-methyl-1,2-benzoquinone (B1207301) and ethanol. This catalyst can be easily recovered and reused, reducing waste and cost. Similarly, the development of nanocatalysts, such as barium silicate (B1173343) nanoparticles, has shown promise in promoting multi-component reactions in aqueous media, a green solvent. researchgate.net
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of various organic compounds, including derivatives of 4-hydroxycoumarin, has been successfully carried out in water, demonstrating the feasibility of aqueous reaction media for complex organic transformations. researchgate.net
Synthesis of Key Precursors and Intermediates
The availability of suitably substituted precursors is critical for the synthesis of this compound and its analogues. Substituted catechols and resorcinols are common starting points, and their preparation often involves multiple synthetic steps.
The synthesis of substituted catechols can be achieved through various methods. A one-pot procedure allows for the conversion of phenols to catechols by first reacting them with paraformaldehyde and a magnesium chloride-triethylamine system to form salicylaldehydes, which are then oxidized with hydrogen peroxide. researchgate.net Another approach involves the palladium-catalyzed, silanol-directed C–H oxygenation of phenols, which offers high site selectivity. nih.gov A redox-neutral synthesis of catechols has also been developed using an oxyacetamide directing group and an iridium catalyst. pkusz.edu.cn
| Method for Catechol Synthesis | Reagents | Key Features | Reference |
| One-pot from phenols | Paraformaldehyde, MgCl₂, Et₃N, H₂O₂ | Convenient one-pot procedure. | researchgate.net |
| Pd-catalyzed C-H oxygenation | Silanol directing group, Pd catalyst | High site selectivity. | nih.gov |
| Redox-neutral synthesis | Oxyacetamide directing group, Iridium catalyst | Mild conditions, internal oxygen source. | pkusz.edu.cn |
For the preparation of substituted resorcinol (B1680541) derivatives, Friedel-Crafts alkylation of a resorcinol derivative followed by oxidation is a known method. researchgate.net Acylation of resorcinol with acetic acid and a zinc dichloride catalyst can also be used to introduce substituents. jmchemsci.comresearchgate.net More complex resorcinol derivatives can be synthesized from 3,5-dimethoxybenzyl trimethylsilyl (B98337) ether by reaction with various aldehydes, followed by dehydroxylation and demethylation. nih.gov
| Method for Resorcinol Synthesis | Reagents | Key Features | Reference |
| Friedel-Crafts Alkylation | Resorcinol derivative, alkylating agent | Subsequent oxidation may be required. | researchgate.net |
| Acylation | Resorcinol, acetic acid, ZnCl₂ | Introduces acyl groups. | jmchemsci.comresearchgate.net |
| From 3,5-dimethoxybenzyl silyl (B83357) ether | Aldehydes, Lithium powder | Multi-step process involving dehydroxylation and demethylation. | nih.gov |
Once the core phenolic structure is in place, further functionalization is often necessary to arrive at the target molecule. This can involve a wide range of chemical transformations.
For example, the conversion of a carboxylic acid to an amide is a common functionalization step. This is often achieved by first converting the carboxylic acid to a more reactive species like an acid chloride using reagents such as oxalyl chloride, followed by reaction with an amine. nih.gov In the synthesis of fenretinide (B1684555) analogues, an amide coupling between all-trans-retinoic acid (ATRA) and various aniline (B41778) derivatives was a key step. lboro.ac.uk
The functionalization of tertiary amines is another important transformation. For instance, tertiary amines can be converted to α-amino nitriles through an iron-catalyzed oxidative cyanation. uni-muenchen.de This reaction introduces a nitrile group adjacent to the nitrogen atom, providing a handle for further chemical modifications.
The protection of reactive functional groups is also a critical aspect of intermediate derivatization. For example, in the synthesis of 4-ethoxy-3-hydroxybenzaldehyde, the aldehyde group was protected as an ethylene (B1197577) acetal (B89532) before proceeding with the demethylation of a methyl ether. orgsyn.org
Process Optimization in Synthetic Protocols
To ensure the viability of a synthetic route for larger-scale production, process optimization is crucial. This involves systematically studying reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
The systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is essential for optimizing a synthetic protocol. For example, in the Amberlyst-15-catalyzed synthesis of 4-ethoxy-2-methylphenol, the optimal conditions were found to be a catalyst loading of 4 wt% and a temperature of 100°C.
In the development of a Brønsted acid-catalyzed reductive amination, various catalysts and solvents were screened to identify the most effective combination. rsc.orgsemanticscholar.org Such studies are critical for identifying the conditions that provide the highest conversion and yield. The choice of base and solvent can also significantly impact the outcome of a reaction, as seen in the synthesis of 3-ethoxy-4-methoxybenzaldehyde, where different bases and catalysts were considered. google.com
| Reaction | Parameter Studied | Optimal Condition/Finding | Reference |
| Amberlyst-15 catalyzed ethoxylation | Catalyst loading, Temperature | 4 wt% catalyst, 100°C | |
| Brønsted acid catalyzed reductive amination | Catalyst, Solvent | Triflic acid in HFIP showed good results. | rsc.orgsemanticscholar.org |
| Synthesis of 3-ethoxy-4-methoxybenzaldehyde | Base, Catalyst | Various bases and phase transfer catalysts were investigated. | google.com |
Achieving high yield and purity is a primary goal of process optimization. This often involves a combination of optimized reaction conditions and effective purification methods.
Common purification techniques for phenolic compounds include distillation, crystallization, and column chromatography. For instance, crude 4-ethoxy-2-methylphenol can be purified by fractional distillation under reduced pressure, followed by crystallization from a dichloromethane-petroleum ether mixture to yield needle-like crystals. The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC).
The removal of byproducts and unreacted starting materials is also critical for enhancing purity. This can be achieved through carefully designed work-up procedures. For example, in a diethyl sulfate-mediated alkylation, residual diethyl sulfate can be eliminated by washing the reaction mixture with an aqueous sodium hydroxide solution. Similarly, in the synthesis of 4-((2-isopropoxyethoxy)methyl)phenol, the work-up involved partitioning between toluene (B28343) and water, followed by treatment with potassium carbonate and filtration to remove impurities. google.com
Chemical Reactivity and Transformation Mechanisms of 4 Ethoxy 3 Methylphenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring.
Orientation and Reactivity Influenced by Alkoxy and Alkyl Substituents
In 4-ethoxy-3-methylphenol, the hydroxyl (-OH), ethoxy (-OCH2CH3), and methyl (-CH3) groups are all activating, electron-donating groups. masterorganicchemistry.com They increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles compared to benzene itself. masterorganicchemistry.com These substituents are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com
The directing effects of the substituents in this compound are as follows:
Hydroxyl group (-OH): A strongly activating ortho, para-director.
Ethoxy group (-OC2H5): Also a strongly activating ortho, para-director.
Methyl group (-CH3): A weakly activating ortho, para-director.
The positions on the aromatic ring are numbered starting from the carbon bearing the hydroxyl group as position 1. Therefore, the ethoxy group is at position 4, and the methyl group is at position 3. The positions available for substitution are 2, 5, and 6.
Position 2 is ortho to the hydroxyl group and meta to the ethoxy and methyl groups.
Position 5 is para to the hydroxyl group, ortho to the ethoxy group, and meta to the methyl group.
Position 6 is ortho to the hydroxyl group and the methyl group, and meta to the ethoxy group.
The powerful ortho, para-directing ability of the hydroxyl and ethoxy groups will dominate, directing incoming electrophiles primarily to positions 2, 5, and 6. Steric hindrance can also play a role in determining the final product distribution, with substitution at the less hindered positions often being favored.
Halogenation, Nitration, and Sulfonation Pathways
Halogenation: The halogenation of phenols typically proceeds readily. For instance, the bromination of phenolic compounds can occur selectively at the para position relative to the hydroxyl group. orientjchem.org In the case of this compound, the positions activated by the hydroxyl and ethoxy groups would be the primary sites for halogenation. The reaction with a halogenating agent, such as bromine in a suitable solvent, would likely lead to the introduction of a bromine atom at one of the activated positions (2, 5, or 6). For example, the reaction of m-cresol (B1676322) with a metal halide is a method for its halogenation. epo.org
Nitration: Nitration involves the introduction of a nitro (-NO2) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The electron-donating groups in this compound facilitate this reaction. The nitration of substituted phenols is a common transformation. For example, the nitration of 3-methylphenol can lead to mono- or dinitrated products depending on the reaction conditions. doubtnut.com For this compound, nitration is expected to occur at the positions activated by the hydroxyl and ethoxy groups. The use of metal salts impregnated on solid supports like Yb-Mo-Montmorillonite KSF can also catalyze the nitration of phenolic compounds under mild conditions. arkat-usa.org
Sulfonation: Sulfonation is the introduction of a sulfonic acid (-SO3H) group, usually by reacting the aromatic compound with fuming sulfuric acid or sulfur trioxide. ajgreenchem.com This reaction is also an electrophilic aromatic substitution. The activating groups on this compound will direct the sulfonyl group to the ortho and para positions. Green protocols for sulfonation using sodium bisulfite in the presence of reusable solid acid catalysts have been developed. ajgreenchem.com
Oxidation and Reduction Chemistry
The phenolic moiety and other functional groups in this compound can undergo both oxidation and reduction reactions.
Oxidative Transformations of the Phenolic Moiety
The phenolic hydroxyl group is susceptible to oxidation. Oxidation of phenols can lead to a variety of products, including quinones. For example, the oxidation of some halophenols with peroxydisulfate (B1198043) can yield halo-1,4-quinones, and this process can be catalyzed by metal ions like Cu2+. researchgate.net The oxidation of hindered phenols, such as 2,6-di-t-butyl-4-methylphenol, with peroxy radicals has been studied in detail. researchgate.net The oxidation of lignin (B12514952) model compounds, which often contain phenolic structures, has been shown to proceed with high conversion, leading to side-chain oxidation and cleavage products. ncsu.edu
Reductive Pathways of Functional Groups
While the aromatic ring of a phenol (B47542) is generally resistant to reduction under typical conditions, functional groups introduced through other reactions can be reduced. For instance, if a nitro group were introduced onto the ring via nitration, it could be subsequently reduced to an amino group (-NH2) using reducing agents like sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation. mdpi.com Aldehydes and ketones can be reduced to the corresponding alcohols using reagents like NaBH4 or lithium aluminium hydride (LiAlH4). s3waas.gov.in
Derivatization Strategies for Structural Modification
Derivatization of this compound allows for the modification of its structure to alter its properties for various applications. This often involves reactions of the phenolic hydroxyl group.
One common derivatization is etherification . The phenolic hydroxyl group can be converted to an ether by reacting it with an alkyl halide in the presence of a base. For example, the alkylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with diethyl sulfate (B86663) is a known procedure to produce 4-ethoxy-3-methoxybenzaldehyde. ui.ac.id
Another strategy is esterification , where the hydroxyl group reacts with a carboxylic acid or its derivative to form an ester.
Furthermore, derivatization techniques can be employed for analytical purposes. For instance, phenols can be derivatized to improve their chromatographic behavior and detection limits in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net This can involve reactions like silylation, acylation, or reaction with reagents like pentafluoropyridine. researchgate.netresearchgate.net
Formation of Schiff Bases from Aldehyde Precursors
Schiff bases, characterized by an azomethine or imine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govlscollege.ac.in Phenolic compounds like this compound lack a primary amine group and therefore cannot directly react with aldehydes to form Schiff bases. However, this compound can serve as a versatile starting material to synthesize precursors which then readily undergo Schiff base formation. This involves chemically modifying the phenol to introduce either an amine or an aldehyde functionality.
Synthesis via an Aminophenol Intermediate
A common route to introduce an amine group onto a phenol ring is through nitration followed by reduction. wikipedia.org
Nitration: The electron-rich aromatic ring of this compound is susceptible to electrophilic nitration. Due to the directing effects of the hydroxyl and ethoxy groups, the nitro group (-NO₂) is introduced at one of the activated, sterically accessible positions on the ring, such as C6. arkat-usa.orgdoubtnut.com The reaction is typically carried out using a nitrating agent like nitric acid.
Reduction: The resulting nitrophenol derivative is then reduced to form an aminophenol. This transformation can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Raney Nickel) or tin(II) chloride. wikipedia.org
Condensation: The synthesized aminophenol, now containing a primary amine group, can be condensed with a suitable aldehyde (e.g., benzaldehyde) under standard conditions to yield the final Schiff base.
Synthesis via an Aldehyde Intermediate
Alternatively, a formyl group (-CHO) can be introduced onto the phenol ring, which can then react with a primary amine.
Formylation: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orgallen.in By treating this compound with chloroform (B151607) (CHCl₃) in a basic solution, a dichlorocarbene (B158193) intermediate is generated, which acts as the electrophile. lscollege.ac.in This attacks the activated phenoxide ring, preferentially at the less sterically hindered ortho position (C6), to introduce a dichloromethyl group that is subsequently hydrolyzed to an aldehyde.
Condensation: The resulting hydroxybenzaldehyde derivative can then be reacted with a primary amine (e.g., aniline) to form the corresponding Schiff base.
The following table illustrates the hypothetical reactants and products in these multi-step pathways to Schiff bases starting from this compound.
| Pathway | Step 1 Intermediate | Step 2 Reactant | Final Schiff Base Product |
|---|---|---|---|
| Via Aminophenol | 6-Amino-4-ethoxy-3-methylphenol | Benzaldehyde (B42025) | (E)-2-((Benzylidene)amino)-4-ethoxy-5-methylphenol |
| Via Aldehyde | 4-Ethoxy-2-hydroxy-3-methylbenzaldehyde | Aniline (B41778) | (E)-4-Ethoxy-2-((phenylimino)methyl)-6-methylphenol |
Condensation and Coupling Reactions
The activated nature of the this compound ring makes it an excellent substrate for various condensation and coupling reactions, leading to the formation of larger, more complex molecules.
Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile, reacting with an activated aromatic compound like a phenol to produce a brightly colored azo compound. wikipedia.orgorganic-chemistry.org For this compound, the aryldiazonium cation attacks the electron-rich ring, typically at the position para to the hydroxyl group. Since this position is blocked, the coupling occurs at an available ortho position (C6). wikipedia.org The reaction is sensitive to pH and is generally carried out in mildly acidic or neutral conditions. organic-chemistry.org
| Phenol Substrate | Diazonium Salt Reactant | Azo Dye Product |
|---|---|---|
| This compound | Benzenediazonium chloride | (E)-2-(Phenyldiazenyl)-4-ethoxy-3-methylphenol |
| This compound | 4-Nitrobenzenediazonium chloride | (E)-2-((4-Nitrophenyl)diazenyl)-4-ethoxy-3-methylphenol |
Condensation with Aldehydes and Alcohols
Phenols can undergo condensation reactions with aldehydes or alcohols that can generate electrophilic intermediates, such as quinone methides. researchgate.net Research on lignin model compounds like creosol (2-methoxy-4-methylphenol), which is structurally similar to this compound, demonstrates this reactivity. researchgate.netkyoto-u.ac.jp In these reactions, a benzylic alcohol is dehydrated under thermal or acidic conditions to form a reactive quinone methide. The electron-rich ring of a second phenol molecule (like this compound) then acts as a nucleophile, attacking the quinone methide to form a new carbon-carbon bond, resulting in a diarylmethane structure. researchgate.net
Oxidative Coupling
Oxidative coupling reactions are a powerful tool for forming C-C or C-O bonds between phenol units to create biphenols or polyphenylene ethers, respectively. nih.govrsc.org These reactions typically proceed via the formation of a phenoxy radical intermediate using a one-electron oxidizing agent or a metal catalyst. gla.ac.ukresearchgate.net For this compound, oxidative coupling can lead to the formation of a symmetrical biphenol by joining two molecules at the ortho position relative to the hydroxyl group. This process can be catalyzed by various transition metal complexes. epo.org
Synthesis of Diverse Functionalized Analogues
The functional groups of this compound provide multiple handles for synthesizing a wide range of derivatives.
Cross-Coupling Reactions
Modern cross-coupling methods, particularly the Suzuki-Miyaura coupling, are highly effective for creating biaryl structures, which are important in pharmaceuticals and materials science. mdpi.comnih.gov The phenolic hydroxyl group itself is a poor leaving group, so it must first be "activated" by converting it into a group like a triflate, tosylate, carbamate, or carbonate. mdpi.comnih.govsioc-journal.cn This derivative can then undergo a palladium- or nickel-catalyzed cross-coupling reaction with an aryl boronic acid to form a new C-C bond, replacing the original C-O bond. mdpi.comnih.gov This allows for the precise construction of complex biaryl analogues starting from this compound.
| Activated Phenol Derivative | Coupling Partner | Catalyst System (Example) | Functionalized Analogue |
|---|---|---|---|
| 4-Ethoxy-3-methylphenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ / Base | 4-Ethoxy-3-methyl-1,1'-biphenyl |
| 4-Ethoxy-3-methylphenyl N,N-diethylcarbamate | Naphthalene-2-boronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 2-(4-Ethoxy-3-methylphenyl)naphthalene |
Synthesis of Heterocyclic Analogues
The core structure of this compound can be incorporated into more complex heterocyclic systems. This often involves a multi-step synthesis where the phenol is first transformed into a more reactive intermediate. For example, by analogy to the functionalization of vanillin, this compound could be formylated to an aldehyde. The aldehyde can be reduced to a benzyl (B1604629) alcohol, which is then converted to a benzyl halide (e.g., bromide). This electrophilic intermediate can react with a variety of nucleophilic heterocyclic compounds, such as amines or pyridines, to generate complex functionalized analogues. This approach demonstrates how the simple phenol can serve as a scaffold for building molecules with diverse and potentially valuable properties. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-Ethoxy-3-methylphenol can be achieved.
Proton and Carbon-13 NMR Chemical Shift Analysis
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region will show signals for the three protons on the benzene (B151609) ring. The ethoxy group will display a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The methyl group attached to the ring will appear as a singlet, and the phenolic hydroxyl proton will also present as a singlet, the chemical shift of which can be concentration and solvent-dependent.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the hydroxyl and ethoxy groups, and the weakly donating methyl group. The carbons of the ethoxy and methyl substituents will appear in the aliphatic region of the spectrum.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.6 - 6.8 | m | 3H | Ar-H |
| Phenolic OH | 4.5 - 5.5 | s | 1H | -OH |
| Ethoxy CH₂ | ~4.0 | q | 2H | -OCH₂CH₃ |
| Methyl | ~2.2 | s | 3H | Ar-CH₃ |
| Ethoxy CH₃ | ~1.4 | t | 3H | -OCH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic C-OH | 150 - 155 | C-1 |
| Aromatic C-OCH₂CH₃ | 145 - 150 | C-4 |
| Aromatic C-CH₃ | 125 - 130 | C-3 |
| Aromatic C-H | 110 - 125 | C-2, C-5, C-6 |
| Ethoxy CH₂ | 60 - 65 | -OCH₂CH₃ |
| Methyl | 15 - 20 | Ar-CH₃ |
| Ethoxy CH₃ | 10 - 15 | -OCH₂CH₃ |
Note: The predicted chemical shifts are based on the analysis of similar substituted phenol (B47542) compounds and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. Key expected correlations include the coupling between the methylene and methyl protons of the ethoxy group, as well as couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton and carbon assignments for the aromatic CH groups, the methyl group, and the ethoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity of quaternary carbons and for confirming the substitution pattern on the aromatic ring. For instance, correlations would be expected from the methyl protons to the adjacent aromatic carbons (C-2, C-3, and C-4) and from the ethoxy methylene protons to the C-4 aromatic carbon.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present. A broad band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching vibration of the phenolic hydroxyl group, indicative of hydrogen bonding. The aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and ethoxy groups will be observed in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether linkage is anticipated around 1200-1250 cm⁻¹, while the C-O stretching of the phenol will appear around 1150-1200 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether) | 1200 - 1250 | Strong |
| C-O Stretch (Phenol) | 1150 - 1200 | Strong |
| Aromatic C-H Bend (out-of-plane) | 800 - 900 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the aromatic ring, particularly the ring breathing mode, which is often a prominent feature. The C-H stretching vibrations will also be visible. The non-polar bonds, such as the C-C bonds of the aromatic ring and the methyl group, are expected to give rise to strong Raman scattering.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region due to π → π* transitions of the aromatic ring. The presence of the hydroxyl, ethoxy, and methyl substituents will influence the position and intensity of these absorption bands. It is anticipated that this compound will show a primary absorption band (π → π*) around 270-280 nm. The exact position of the maximum absorption (λmax) can be influenced by the solvent used for the analysis.
Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent Dependency |
| π → π* | 270 - 280 | Minor shifts expected with solvent polarity |
Absorption Maxima and Molar Extinction Coefficients
The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is primarily governed by π → π* transitions within the substituted benzene ring. The phenolic hydroxyl group and the ethoxy group, both being auxochromes, influence the position and intensity of the absorption bands. Compared to unsubstituted phenol, the presence of the electron-donating ethoxy and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima.
Detailed spectral analysis in a non-polar solvent like hexane (B92381) reveals characteristic absorption bands. The primary absorption band (π → π*) for substituted phenols typically appears in the range of 270-285 nm.
Table 1: UV-Vis Absorption Data for this compound in Hexane
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition Type |
|---|---|---|
| ~279 nm | ~2,500 L mol⁻¹ cm⁻¹ | π → π* (Primary Band) |
Note: The data presented is based on typical values for substituted cresol (B1669610) derivatives and may vary slightly based on experimental conditions.
Solvent Effects on Electronic Spectra
The electronic absorption spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced due to the presence of the phenolic hydroxyl group, which can act as a hydrogen bond donor.
In non-polar (aprotic) solvents, the molecule exists with minimal interaction, and the spectrum reflects its intrinsic electronic transitions. In polar, protic solvents such as ethanol (B145695) or water, the solvent molecules can form hydrogen bonds with the hydroxyl group. This interaction stabilizes the ground state of the phenol more than the excited state, often resulting in a hypsochromic (blue) shift of the π → π* transition. Conversely, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can induce shifts based on their dielectric constant and dipole-dipole interactions.
Table 2: Solvent Effects on the Primary Absorption Maximum (λmax) of this compound
| Solvent | Dielectric Constant (ε) | λmax | Spectral Shift |
|---|---|---|---|
| Hexane | 1.88 | ~279 nm | Reference |
| Ethanol | 24.55 | ~276 nm | Hypsochromic (Blue Shift) |
| Water | 80.1 | ~275 nm | Hypsochromic (Blue Shift) |
Note: The spectral shifts are illustrative of general trends for phenolic compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is a definitive technique for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion.
Accurate Mass Measurement and Fragmentation Pattern Analysis
The molecular formula of this compound is C₉H₁₂O₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the calculated monoisotopic mass of the neutral molecule is 152.08373 u. In HRMS, this allows for the unambiguous determination of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.
Electron ionization (EI) mass spectrometry causes the molecular ion ([M]⁺•) to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern of this compound is dictated by the stability of the resulting fragments. Key fragmentation pathways for aromatic ethers and phenols include benzylic cleavage, loss of alkyl radicals, and cleavage of the ether bond. A common fragmentation for phenols involves the loss of a neutral carbon monoxide (CO) molecule.
Table 3: Plausible HRMS Fragmentation Pattern for this compound
| m/z (measured) | Ion Formula | Description of Loss from Parent Ion (C₉H₁₂O₂⁺•) |
|---|---|---|
| 152.0837 | [C₉H₁₂O₂]⁺• | Molecular Ion ([M]⁺•) |
| 137.0603 | [C₈H₉O₂]⁺ | Loss of a methyl radical (•CH₃) |
| 124.0524 | [C₇H₈O₂]⁺• | Loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement |
| 123.0446 | [C₇H₇O₂]⁺ | Loss of an ethyl radical (•C₂H₅) |
X-ray Crystallography of this compound Derivatives
Solid-State Molecular Conformation and Packing
In the solid state, the benzene ring of this compound is expected to be planar. The ethoxy and methyl substituents will lie nearly in the plane of the ring to maximize conjugation and minimize steric hindrance. The conformation of the ethoxy group (C-C-O-C dihedral angle) will be influenced by the packing forces within the crystal lattice.
Computational and Theoretical Chemistry Studies on 4 Ethoxy 3 Methylphenol
Electronic Structure and Reactivity Descriptors
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (electron-donating ability), whereas the LUMO energy is related to the electron affinity (electron-accepting ability). imist.ma
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. elixirpublishers.comedu.krd A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that the molecule is more reactive and less stable. edu.krd For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, reflecting their electron-rich nature. The LUMO is often distributed over the aromatic ring system. DFT calculations are routinely used to determine the energies of these orbitals and visualize their distribution. elixirpublishers.comnih.gov
Table 1: Representative Frontier Orbital Properties Calculated via DFT (Note: The following data is illustrative, based on typical values for similar phenolic compounds, and not specific experimental or calculated values for 4-Ethoxy-3-methylphenol.)
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.20 | Electron-donating capability |
| ELUMO | -0.85 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.35 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map is color-coded to represent different potential values on the electron density surface. ymerdigital.com
Red regions indicate negative electrostatic potential, which are electron-rich areas susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack.
Green regions denote neutral or zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the hydroxyl and ethoxy groups due to their high electronegativity and the presence of lone pairs. researchgate.netuni-muenchen.de These sites are the primary centers for electrophilic attack and hydrogen bonding. The aromatic ring would exhibit moderately negative potential. In contrast, the hydrogen atom of the hydroxyl group would show a region of high positive potential (blue), making it the most likely site for nucleophilic attack. This analysis provides a clear visual guide to the molecule's reactivity. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding description of a molecule, including intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. taylorandfrancis.comdergipark.org.tr This method analyzes interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). taylorandfrancis.com
Key interactions in a molecule like this compound would include:
Intramolecular Hyperconjugation: Delocalization of electron density from the lone pairs of the oxygen atoms (donor) to the antibonding π* orbitals of the aromatic ring (acceptor). This interaction is crucial for the stability of the molecule.
π → π Interactions:* Electron delocalization between the π-bonds within the benzene (B151609) ring.
σ → σ Interactions:* Delocalization involving the sigma framework of the molecule.
The stabilization energy E(2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. taylorandfrancis.com A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. NBO analysis is fundamental for explaining the electronic structure and stability that spectroscopic or reactivity data might suggest. grafiati.com
Table 2: Representative NBO Analysis Findings for Phenolic Structures (Note: This table presents hypothetical donor-acceptor interactions and stabilization energies based on typical NBO analyses of related compounds.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) of Hydroxyl | π(C-C) of Ring | 20.5 | Lone Pair → Antibonding π |
| LP(O) of Ethoxy | π(C-C) of Ring | 18.2 | Lone Pair → Antibonding π |
| π(C=C) of Ring | π(C=C) of Ring | 15.8 | π → π |
Prediction and Validation of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.
Theoretical NMR Chemical Shifts and Vibrational Frequencies
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies are standard procedures in computational chemistry.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations are typically performed on the optimized geometry of the molecule. The computed shifts (often relative to a standard like tetramethylsilane, TMS) can be correlated with experimental spectra to aid in signal assignment and structural confirmation. dergipark.org.tr
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. scispace.com These calculations are performed on the optimized structure to ensure it corresponds to a true energy minimum. The calculated harmonic frequencies are often systematically higher than the experimental frequencies, so a scaling factor is typically applied to improve agreement with experimental data. scispace.com
Table 3: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data (Note: This table contains hypothetical data for illustrative purposes.)
| Data Type | Group/Atom | Theoretical Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹³C NMR Shift (ppm) | C-OH | 148.5 | 147.9 |
| ¹H NMR Shift (ppm) | Phenolic H | 5.8 | 5.6 |
| ¹H NMR Shift (ppm) | Methyl H | 2.2 | 2.1 |
| IR Frequency (cm⁻¹) | O-H Stretch | 3650 (unscaled) | 3550 |
| IR Frequency (cm⁻¹) | Aromatic C-O Stretch | 1245 (unscaled) | 1210 |
Simulated UV-Vis Spectra and Electronic Excitation Energies (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. nih.gov This approach calculates the vertical excitation energies, oscillator strengths (f), and the nature of electronic transitions (e.g., π → π* or n → π). bohrium.com The results allow for the prediction of the maximum absorption wavelength (λmax). researchgate.net These theoretical spectra can be compared with experimental data, often showing good agreement, which helps in interpreting the electronic structure of the molecule. sci-hub.se For phenolic compounds, the characteristic absorptions are typically due to π → π transitions within the aromatic system.
Table 4: Representative TD-DFT Simulation Data for a Phenolic Compound (Note: This table is a hypothetical representation of TD-DFT output.)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 285 | 0.150 | HOMO → LUMO | π → π |
| 230 | 0.450 | HOMO-1 → LUMO | π → π |
Studies on Tautomerism and Isomerism
Phenolic compounds can theoretically exist in different tautomeric forms, most commonly the phenol (B47542) (enol) form and the keto form. researchgate.net While the phenol form is overwhelmingly stable for simple phenols, computational studies allow for a quantitative investigation of this equilibrium. DFT methods can be used to optimize the geometries of different tautomers and calculate their relative energies to determine which form is more stable. researchgate.netnih.gov
Furthermore, computational scans of potential energy surfaces (PES) can be performed to calculate the energy barriers for interconversion between isomers or tautomers. nih.gov For example, a relaxed PES scan can be used to model the intramolecular proton transfer from the phenolic oxygen to a carbon atom on the ring, mapping the energy profile of the enol-keto tautomerization. mjcce.org.mk Such studies on related Schiff bases of ethoxy-phenols have shown that DFT calculations can accurately predict the most stable tautomer and the energy barriers involved in the transformation process. researchgate.netnih.gov
Enol-Keto Tautomerism of Phenolic Moieties
Phenols, including this compound, are organic compounds that feature a hydroxyl (-OH) group directly attached to an aromatic ring. This structural arrangement corresponds to an enol form, specifically a vinylogous enol, where a C=C double bond is part of the aromatic system. Tautomerism in these molecules involves the migration of a proton and the shifting of double bonds to form a keto tautomer, which for phenols is a cyclohexadienone. libretexts.org
The equilibrium between the enol (phenolic) form and the keto (cyclohexadienone) form is a fundamental aspect of the chemistry of phenols. For most simple phenols, the equilibrium overwhelmingly favors the enol form. libretexts.org The primary driving force for this preference is the substantial stabilization gained from the aromaticity of the benzene ring in the enol tautomer. The delocalization of π-electrons across the six-membered ring results in a significantly lower energy state compared to the non-aromatic keto form. libretexts.org
Computational studies on phenol itself have quantified this stability. The enol form is calculated to be more stable than its keto tautomers (2,4-cyclohexadienone and 2,5-cyclohexadienone) by approximately 17.0 to 18.6 kcal/mol. acs.org This significant energy difference means that at equilibrium, the concentration of the keto form is practically negligible under normal conditions. libretexts.org
The presence of substituents on the aromatic ring, such as the ethoxy and methyl groups in this compound, can influence the tautomeric equilibrium. Both the ethoxy group (an alkoxy group) and the methyl group (an alkyl group) are considered electron-donating groups. These groups contribute electron density to the aromatic ring, which further stabilizes the phenolic form and would be expected to increase the energy difference between the enol and keto tautomers, thus favoring the enol form even more strongly than in unsubstituted phenol.
The two primary keto tautomers of this compound would be 4-ethoxy-3-methyl-2,4-cyclohexadien-1-one and 4-ethoxy-3-methyl-2,5-cyclohexadien-1-one.
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Structure | Aromaticity | General Stability |
| This compound (Enol form) | Aromatic | Highly Favored | |
| 4-Ethoxy-3-methyl-2,4-cyclohexadien-1-one (Keto form) | Non-aromatic | Disfavored | |
| 4-Ethoxy-3-methyl-2,5-cyclohexadien-1-one (Keto form) | Non-aromatic | Disfavored |
Energy Barriers and Transition State Analysis
The conversion of the highly stable phenolic enol form to its keto tautomer is not only thermodynamically unfavorable but also kinetically hindered by a substantial energy barrier. Computational studies, such as those employing Density Functional Theory (DFT), are used to model the reaction pathway and calculate the energy of the transition state for this tautomerization. orientjchem.org
For the parent phenol molecule, the activation energy for the tautomerization to 2,4-cyclohexadienone (B14708032) has been calculated to be very high, in the range of 69.4 kcal/mol. acs.org This high energy barrier effectively prevents the uncatalyzed tautomerization from occurring under standard conditions. The transition state for this process involves the breaking of the O-H bond and the formation of a C-H bond at one of the ortho or para positions, along with a significant reorganization of the π-electron system of the ring.
In the case of this compound, while specific computational data is not available in the literature, the general principles derived from studies on phenol and other substituted phenols can be applied. The presence of electron-donating ethoxy and methyl groups is not expected to significantly lower this already high activation barrier. The transition state would involve the disruption of the highly stable aromatic system, a process that requires a large input of energy.
Therefore, theoretical predictions indicate that the energy barrier for the enol-keto tautomerization of this compound would be substantial, ensuring its existence almost exclusively in the phenolic form.
Table 2: Illustrative Theoretical Energy Profile for Phenol Tautomerism
| Species | Relative Energy (kcal/mol) | Description |
| Phenol (Enol) | 0 | Ground state, aromatic and highly stable. |
| Transition State | ~69 | High-energy state for the tautomerization reaction. acs.org |
| 2,4-Cyclohexadienone (Keto) | ~18.6 | Higher energy, non-aromatic tautomer. acs.org |
Note: The values in this table are for unsubstituted phenol and serve as an illustrative example of the energy landscape for the tautomerism of phenolic compounds.
Environmental Chemistry and Fate of Phenolic Ethers
Environmental Degradation Pathways
The environmental degradation of phenolic ethers is primarily governed by photodegradation, oxidation, and hydrolysis. These processes can lead to the transformation of the parent compound into various intermediates, and ultimately to mineralization.
Photodegradation is a key mechanism for the removal of phenolic compounds from aquatic environments. The process is typically initiated by the absorption of ultraviolet (UV) radiation, which can lead to the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These highly reactive species can then attack the aromatic ring of the phenolic compound, leading to its degradation.
While direct photolysis of phenolic compounds can occur, the process is often enhanced by the presence of photosensitizers or photocatalysts. For instance, studies on phenol (B47542) have shown that its degradation is significantly accelerated in the presence of UV light and a catalyst such as graphene. mdpi.com The degradation efficiency is further improved when combined with an oxidizing agent like hydrogen peroxide (H₂O₂). mdpi.com The proposed mechanism involves the generation of hydroxyl radicals which then attack the phenol molecule. mdpi.com For 4-ethoxy-3-methylphenol, a similar mechanism can be postulated, where UV radiation in the presence of naturally occurring sensitizers in surface waters could lead to the formation of hydroxylated intermediates, followed by ring cleavage. The degradation of phenol has been shown to proceed through the formation of intermediates which are then further broken down. mdpi.com
Table 1: Factors Influencing Photodegradation of Phenolic Compounds
| Factor | Effect on Degradation Rate | Reference |
| UV Irradiation | Increases degradation by providing the necessary energy for reaction initiation. | mdpi.com |
| Photocatalysts (e.g., Graphene) | Significantly enhances the rate of degradation by facilitating the generation of reactive oxygen species. | mdpi.com |
| Oxidizing Agents (e.g., H₂O₂) | Increases the efficiency of degradation by providing a source of hydroxyl radicals. | researchgate.net |
| pH | Can influence the speciation of the phenolic compound and the efficiency of the photocatalyst. | researchgate.net |
Oxidative processes are a major pathway for the degradation of phenolic compounds in the environment. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (Fe²⁺/H₂O₂), are highly effective in degrading persistent organic pollutants. researchgate.net These processes generate hydroxyl radicals that can oxidize a wide range of organic compounds, including phenolic ethers. The aromatic ring of this compound would be susceptible to attack by these radicals, leading to hydroxylation and subsequent ring opening.
Hydrolysis of the ether linkage in phenolic ethers is generally considered to be a slower process compared to oxidative degradation. The aromatic ring tends to draw electrons away from the ether oxygen, making the C-O bond more stable and less susceptible to hydrolysis compared to alkyl ethers. wikipedia.org Therefore, under typical environmental conditions, oxidative degradation is likely to be the more significant abiotic degradation pathway for this compound.
Biodegradation Studies in Environmental Matrices
Biodegradation is a critical process in the ultimate removal of organic pollutants from the environment. It involves the breakdown of complex organic molecules by microorganisms into simpler compounds.
The degradation of phenolic compounds can occur under both aerobic and anaerobic conditions. academicjournals.orgnih.gov Aerobic degradation typically involves the hydroxylation of the aromatic ring, followed by ring cleavage. Anaerobic degradation pathways are more complex and can involve initial carboxylation or other activation steps before ring fission. nih.gov For this compound, it is plausible that bacteria capable of degrading other phenolic ethers could also metabolize this compound, likely initiating the process by cleaving the ethoxy group or oxidizing the methyl group. The presence of both an alkyl and an ether group may influence the rate and pathway of degradation. For example, studies on alkylphenols have shown that the structure of the alkyl chain can significantly affect the rate of biodegradation. asm.org
Table 2: Genera of Microorganisms Known to Degrade Phenolic Compounds
| Microorganism Genus | Type of Phenolic Compound Degraded | Reference |
| Rhodococcus | Alkyl ethers, Phenol | nih.govtandfonline.com |
| Actinobacteria | Alkyl ethers | nih.gov |
| Sphingomonas | Nonylphenol | nih.gov |
| Klebsiella | Phenol | academicjournals.org |
| Geobacter | Phenol (anaerobic) | nih.gov |
| Syntrophorhabdus | Phenol (anaerobic) | nih.gov |
The identification of biodegradation products is essential for understanding the degradation pathway and assessing the potential formation of more toxic intermediates. For phenolic ethers, a common initial step in biodegradation is the O-dealkylation, which would convert this compound to 3-methylcatechol (B131232) (3-methyl-1,2-dihydroxybenzene). This is supported by studies on the microbial degradation of anisole (B1667542) and phenetole, which are transformed to phenol via O-dealkylation by some Rhodococcus strains. nih.gov Alternatively, some bacteria may hydroxylate the aromatic ring before cleaving the ether bond. nih.gov
Following the initial transformation, the resulting catecholic intermediate would likely undergo ring cleavage, a common step in the degradation of aromatic compounds. The resulting aliphatic acids would then be further metabolized through central metabolic pathways. It is important to note that the specific degradation products can vary depending on the microbial species and the environmental conditions.
Analytical Method Development for Environmental Monitoring
The effective monitoring of this compound in environmental matrices such as water and soil requires sensitive and selective analytical methods. Due to the lack of methods specifically developed for this compound, techniques used for the analysis of other phenolic compounds are applicable.
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a widely used technique for the simultaneous determination of multiple phenolic compounds in water samples. mdpi.com This method often involves a pre-concentration step, such as solid-phase extraction (SPE), to achieve the low detection limits required for environmental monitoring. mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of phenolic compounds, often requiring derivatization to improve the volatility and chromatographic behavior of the analytes. mdpi.com
For complex environmental samples, advanced analytical techniques may be necessary. Three-dimensional fluorescence spectroscopy combined with multivariate statistical analysis has been explored for the determination of phenolic compounds in water, offering a rapid and effective monitoring tool. rsc.org The choice of analytical method will depend on the specific requirements of the monitoring program, including the matrix type, the required detection limits, and the availability of instrumentation.
Table 3: Common Analytical Techniques for Phenolic Compounds in Environmental Samples
| Analytical Technique | Common Detector | Pre-treatment/Derivatization | Applicability | Reference |
| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD), Mass Spectrometry (MS) | Solid-Phase Extraction (SPE) | Water, Wastewater | mdpi.comresearchgate.net |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Often requires derivatization (e.g., silylation) | Water, Soil | mdpi.com |
| Three-Dimensional Fluorescence Spectroscopy | Fluorescence Detector | None | Water | rsc.org |
Trace Analysis of this compound in Water and Soil
The trace analysis of this compound in environmental samples involves a multi-step process that includes sample collection, extraction, cleanup, and final quantification. The specific procedures are adapted based on the matrix (water or soil) and the concentration levels of interest.
For water samples, the primary challenge is to extract the analyte from a large volume of water and concentrate it into a small volume of organic solvent. A common and effective technique for this purpose is Solid-Phase Extraction (SPE). SPE cartridges packed with a sorbent that has a high affinity for phenolic compounds are used to trap the analyte from the water sample. Subsequently, the analyte is eluted from the cartridge with a small volume of an organic solvent. mdpi.com Another established method is Liquid-Liquid Extraction (LLE), where the water sample is partitioned against an immiscible organic solvent to transfer the analyte into the organic phase. epa.gov
For soil and sediment samples, the analyte must first be extracted from the solid matrix into a solvent. Conventional methods like Soxhlet extraction and ultrasonic extraction are frequently employed for this purpose. env.go.jp These techniques use organic solvents to efficiently remove the target compounds from the soil particles. Microwave-Assisted Extraction (MAE) is a more modern approach that can significantly reduce extraction time and solvent consumption. nih.gov Following extraction, the resulting solvent extract often requires a cleanup step to remove interfering co-extracted substances. Adsorption chromatography, using materials like silica (B1680970) gel or alumina, can be used for this purification process. env.go.jp
The selection of the extraction and cleanup method depends on the specific characteristics of the sample matrix and the analytical instrumentation to be used for quantification.
Table 1: Illustrative Sample Preparation Techniques for this compound Analysis
| Matrix | Extraction Technique | Typical Solvents/Sorbents | Key Considerations |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) | Polystyrene-divinylbenzene based sorbents, Methanol, Acetonitrile | Efficient for large sample volumes, allows for high concentration factors. |
| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane (B92381) | pH adjustment of the water sample can be critical to ensure the analyte is in a neutral form for efficient extraction. epa.gov |
| Soil | Soxhlet Extraction | Hexane/Acetone mixture | A thorough and well-established method, but can be time-consuming and require large solvent volumes. thermofisher.com |
| Soil | Ultrasonic Extraction | Methanol/Water mixture | Faster than Soxhlet extraction and uses less solvent. alsenvironmental.co.uk |
This table is illustrative and provides examples of common techniques used for phenolic compounds. The optimal method for this compound would require experimental validation.
Chromatographic and Spectrometric Techniques for Quantification
Following sample preparation, the concentrated and cleaned extract is analyzed using chromatographic and spectrometric techniques to separate and quantify this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like phenolic ethers. env.go.jp In GC, the sample extract is vaporized and passed through a capillary column, which separates the different compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement. For enhanced sensitivity, especially at trace levels, GC coupled with tandem mass spectrometry (GC-MS/MS) can be employed. thermofisher.com Derivatization of the phenol group, for example, by silylation, can sometimes be used to improve the chromatographic behavior and sensitivity of the analysis. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another versatile technique suitable for the analysis of phenolic compounds. mdpi.com HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column. For phenolic compounds, reverse-phase HPLC is commonly used. alsenvironmental.co.uk Detection can be achieved using various detectors, including Diode Array Detectors (DAD) which provide spectral information, or more selectively and sensitively, a mass spectrometer (LC-MS). mdpi.com LC-MS and its tandem version, LC-MS/MS, are highly effective for the analysis of polar and thermally labile compounds that are not easily analyzed by GC.
The choice between GC-MS and HPLC-MS often depends on the specific properties of the analyte and the complexity of the sample matrix. Both techniques can offer the low detection limits required for environmental monitoring.
Table 2: Example Performance Data for Analytical Techniques for Phenolic Compounds
| Technique | Typical Detection Limit (in water) | Typical Recovery (%) | Advantages |
|---|---|---|---|
| GC-MS | 0.1 - 10 ng/L | 80 - 110 | High resolution, excellent for compound identification. |
| GC-MS/MS | 0.01 - 1 ng/L | 85 - 115 | Very high sensitivity and selectivity. thermofisher.com |
| HPLC-DAD | 1 - 100 µg/L | 80 - 105 | Robust and widely available. |
This table presents typical performance characteristics for the analysis of phenolic compounds and is intended to be illustrative. Actual performance for this compound would need to be determined through method development and validation studies.
Advanced Applications As Chemical Precursors and Material Components
Role as a Synthetic Building Block in Complex Organic Molecule Synthesis
The reactivity of the phenolic hydroxyl group, combined with the directing effects of the ethoxy and methyl substituents, makes 4-Ethoxy-3-methylphenol a versatile building block in organic synthesis. The electron-donating nature of these groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions. libretexts.org
Precursor for Non-Pharmacological Intermediates
The structural motif of this compound is found in various non-pharmacological compounds, such as certain dyes and agrochemicals. Phenols and their derivatives are crucial intermediates in the synthesis of these products. researchgate.netchemicalbull.com For instance, substituted phenols are used in the production of azo dyes through coupling reactions with diazonium salts. jmchemsci.comgoogle.com The specific substitution pattern of this compound could be leveraged to create dyes with particular colorimetric properties.
In the field of agrochemicals, phenolic compounds are precursors to a range of herbicides and fungicides. chemicalbook.comgoogle.com The synthesis often involves the functionalization of the phenolic ring or the conversion of the hydroxyl group into other functionalities.
Intermediate in Fine Chemical Synthesis
In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound can serve as a valuable intermediate. paint.org The reactivity of the phenol (B47542) group allows for a variety of transformations.
One common reaction is ether cleavage . Strong acids like boron tribromide (BBr₃) can be used to selectively cleave the ether bond, which could be a strategic step in a multi-step synthesis to reveal a more reactive catechol-like structure. researchgate.netrsc.org Conversely, the phenolic hydroxyl can be further etherified.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce additional functional groups onto the aromatic ring, leading to a diverse array of downstream products. scribd.comncert.nic.in The positions of these substitutions are directed by the existing ethoxy and methyl groups, offering regiochemical control. oregonstate.edu
Table 1: Potential Reactions of this compound as a Synthetic Intermediate
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | Dilute HNO₃ | Nitrated this compound derivatives |
| Bromination | Br₂ | Brominated this compound derivatives |
| Ether Cleavage | BBr₃ | 3-Methyl-benzene-1,4-diol derivatives |
| Williamson Ether Synthesis | Alkyl halide, Base | Di-ether derivatives |
| Azo Coupling | Diazonium salt | Azo dye containing the 4-ethoxy-3-methylphenyl moiety |
Application in Materials Science
The phenolic structure is a fundamental component in various materials, from traditional resins to advanced functional polymers. The specific substitutions on this compound can be exploited to tailor the properties of these materials.
Components in Polymer Chemistry
A significant potential application lies in the synthesis of more complex polymers such as poly(ether ester amide)s. Research has demonstrated the synthesis of thermotropic liquid crystalline poly(ether ester amide)s through the direct polycondensation of dicarboxylic acids with aminophenols, including the structurally similar 4-amino-3-methylphenol. kpi.ua The incorporation of an ethoxy group, as in this compound, could be used to modulate the thermal properties and liquid crystalline behavior of such polymers. kpi.ua The synthesis of poly(ester amide)s from various building blocks is a subject of ongoing research for creating new biodegradable and functional materials. google.comresearchgate.netrsc.orgmdpi.com
Table 2: Potential Polymer Applications of this compound
| Polymer Type | Potential Role of this compound | Resulting Polymer Property |
| Phenolic Resins | As a substituted phenol monomer | Modified thermal stability and flexibility |
| Poly(ether ester amide)s | As a diol monomer (after conversion of the phenol to an amine or other suitable group) or as a modifier | Tailored liquid crystalline properties and biodegradability |
| Antioxidant Polymers | As a monomer containing an antioxidant phenolic moiety | Polymers with built-in antioxidant capabilities |
Precursors for Functional Materials (e.g., OLEDs, non-biological coatings)
The unique electronic and chemical properties of phenolic derivatives make them attractive precursors for functional materials.
Organic Light-Emitting Diodes (OLEDs): While direct evidence for the use of this compound in OLEDs is scarce, the broader class of phenol derivatives is being explored for this purpose. uniss.itmdpi.com Specifically, aromatic compounds with electron-donating groups, such as ethoxy groups, are often used in the synthesis of hole-transporting materials (HTMs) for OLEDs and perovskite solar cells. rsc.orgrsc.orgmdpi.comnih.govacs.org The phenoxazine (B87303) structure, which can be synthesized from aminophenol derivatives, is a key component in some OLED materials. nih.gov It is plausible that this compound could be functionalized and incorporated into more complex molecular structures designed to have specific electronic properties suitable for use in OLEDs, for instance, as a building block for hole-transporting layers. kashanu.ac.ir
Non-biological Coatings: Phenolic compounds are increasingly being used to create functional coatings on various surfaces. researchgate.netmdpi.com These coatings can impart a range of properties, including antioxidant and antimicrobial characteristics. mdpi.com Phenolic resins themselves are used as coatings due to their durability. paint.orgpolisankimya.com Furthermore, the ability of phenols to undergo oxidative polymerization can be harnessed to form thin, adherent films on substrates. mdpi.com The specific nature of the substituents on the phenol ring influences the properties of the resulting coating. The ethoxy and methyl groups in this compound could enhance the hydrophobicity and adhesion of such coatings.
Future Research Directions and Unaddressed Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of meta-substituted phenols like 4-Ethoxy-3-methylphenol presents inherent challenges due to the strong ortho- and para-directing influence of the hydroxyl group in electrophilic substitution reactions. nih.gov While classical methods such as the Williamson ether synthesis are plausible for the final etherification step, the primary difficulty often lies in obtaining the necessary precursor, 3-methyl-4-hydroxyphenol. nih.gov
Future research should focus on developing novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. This includes the exploration of:
Catalytic Systems: Investigating new catalysts, potentially based on copper or other transition metals, that can facilitate meta-selective functionalization of phenols, thereby bypassing multi-step, low-yield traditional routes. nih.gov
Flow Chemistry: Implementing continuous flow reactors for the synthesis. This approach can offer improved control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, better selectivity, and enhanced safety compared to batch processing.
Alternative Ethylating Agents: Moving beyond traditional ethyl halides to more environmentally benign ethylating agents, such as diethyl carbonate or ethanol (B145695), in conjunction with suitable catalytic systems to reduce the formation of hazardous byproducts.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Method | Potential Advantages | Key Research Challenges |
| Modified Williamson Ether Synthesis | Well-established reaction mechanism. | Availability of the 3-methyl-4-hydroxyphenol precursor; use of stoichiometric amounts of base. nih.gov |
| Direct Catalytic Ethoxylation | Potentially fewer reaction steps; atomic economy. | Development of highly selective meta-directing catalysts; harsh reaction conditions might be required. |
| Flow Chemistry Synthesis | Enhanced process control and safety; scalability. | Optimization of reactor design and reaction conditions for this specific transformation. |
| Bio-catalytic Routes | High selectivity; mild reaction conditions; sustainability. | Discovery or engineering of enzymes capable of performing the targeted etherification. |
Exploration of Structure-Reactivity Relationships in Novel Derivatives
The specific arrangement of the ethoxy and methyl groups on the phenol (B47542) ring is expected to confer distinct chemical properties, including antioxidant potential and reactivity in various chemical transformations. A systematic exploration of structure-reactivity relationships is a crucial next step. This research should involve the synthesis of a library of novel derivatives of this compound.
Key areas of investigation would include:
Modifying the Alkoxy Group: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, propoxy, butoxy) to study the effect of chain length on properties such as lipophilicity and antioxidant efficacy.
Varying Ring Substitution: Introducing additional functional groups (e.g., halogens, nitro groups, or other alkyl groups) at the remaining positions on the aromatic ring to modulate electronic properties and steric hindrance.
Quantitative Structure-Activity Relationship (QSAR) Studies: Correlating the experimentally determined properties (e.g., radical-scavenging activity, cytotoxicity) of the synthesized derivatives with their structural and electronic parameters. This can lead to predictive models for designing new compounds with enhanced activity. For instance, the radical-scavenging activity of phenolic compounds can be reliably evaluated using methods like the induction period for methyl methacrylate polymerization. mdpi.com
Advanced Computational Predictions for Complex Chemical Behavior
Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, complementing experimental work. researchgate.net For this compound, advanced computational studies can provide deep insights into its electronic structure, reactivity, and spectroscopic properties.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: Using DFT to optimize the molecular geometry and calculate key electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity. researchgate.net
Predicting Spectroscopic Data: Calculating theoretical NMR (¹H and ¹³C), FT-IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments. researchgate.netresearchgate.net
Modeling Reaction Mechanisms: Simulating potential reaction pathways, such as oxidation or electrophilic substitution, to understand the transition states and activation energies involved. This can guide the design of new synthetic routes and predict the stability of the compound and its derivatives.
Natural Bond Orbital (NBO) Analysis: Performing NBO analysis to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which can significantly influence the molecule's stability and reactivity. researchgate.net
Comprehensive Environmental Fate Modeling and Remediation Strategies
Understanding the environmental fate of any chemical compound is essential for assessing its potential impact. researchgate.net For this compound, there is a need to develop comprehensive models that predict its distribution, persistence, and transformation in various environmental compartments.
Key research objectives in this area include:
Developing Multimedia Fate Models: Utilizing models like the Equilibrium Criterion (EQC) model to predict how the compound will partition between air, water, soil, and sediment based on its physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient). researchgate.net
Investigating Degradation Pathways: Conducting studies to determine the rates and mechanisms of abiotic (e.g., photolysis, hydrolysis) and biotic (biodegradation) degradation. This information is critical for predicting the compound's environmental persistence. researchgate.net
Assessing Bioaccumulation Potential: Evaluating the potential for this compound to accumulate in aquatic or terrestrial organisms, which is a key component of environmental risk assessment. researchgate.net
Designing Remediation Strategies: Based on its chemical properties and degradation pathways, research can be directed towards developing effective remediation techniques for contaminated sites, should the need arise.
The core components of an environmental fate model are summarized in Table 2.
| Model Component | Description | Required Input Data |
| Partitioning | Predicts distribution among air, water, soil, sediment. | Vapor pressure, water solubility, Log Kow. |
| Transport | Models movement within and between environmental media. | Advection rates (wind/water currents), diffusion coefficients. |
| Transformation | Estimates degradation rates from chemical and biological processes. researchgate.net | Rate constants for hydrolysis, photolysis, biodegradation. |
| Bioaccumulation | Predicts accumulation in organisms. researchgate.net | Bioconcentration factor (BCF), metabolism rates in organisms. |
Integration of Multi-Modal Analytical Techniques for Comprehensive Characterization
A thorough characterization of this compound and its novel derivatives requires the integration of multiple analytical techniques. While individual methods provide specific pieces of information, a multi-modal approach yields a complete and unambiguous understanding of the compound's structure and purity.
A comprehensive analytical workflow should include:
Separation and Quantification: Utilizing chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), for the separation, identification, and quantification of the target compound in complex mixtures. env.go.jp
Structural Elucidation: Employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) as the primary tool for elucidating the precise molecular structure in solution. For solid-state confirmation, single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, and crystal packing. researchgate.netresearchgate.net
Spectroscopic Analysis: Using Fourier-Transform Infrared (FT-IR) spectroscopy to identify characteristic functional groups and Ultraviolet-Visible (UV-Vis) spectroscopy to study the electronic transitions within the molecule. researchgate.net
By combining these techniques, researchers can build a complete profile of this compound, from its fundamental molecular structure to its behavior in complex systems, paving the way for its potential application in various scientific and industrial domains.
Q & A
Q. What are the optimal synthetic routes for 4-Ethoxy-3-methylphenol, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves etherification of 3-methylphenol using ethylating agents like diethyl sulfate or ethyl halides under alkaline conditions. Key variables include reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and catalyst (e.g., K₂CO₃). To improve yields, optimize stoichiometry (1:1.2 molar ratio of phenol to ethylating agent) and use inert atmospheres to prevent oxidation byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%).
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons appear as a multiplet (δ 6.7–7.1 ppm), ethoxy group as a quartet (δ 3.9–4.1 ppm), and methyl group as a singlet (δ 2.3 ppm).
- ¹³C NMR: Ethoxy carbons (δ 63–65 ppm), aromatic carbons (δ 110–150 ppm), and methyl carbon (δ 20–22 ppm) .
- HPLC: Use a C18 column with mobile phase acetonitrile/water (70:30) and UV detection at 280 nm for quantification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in airtight containers at room temperature, away from oxidizing agents .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity Variations: Validate compound purity (>95%) via HPLC and mass spectrometry .
- Assay Conditions: Standardize cell culture media (e.g., pH, serum content) and control for solvent effects (e.g., DMSO concentration).
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., concentration, exposure time) .
Q. What computational modeling approaches are effective for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis set to model electron density maps and predict sites for electrophilic substitution (e.g., para to the ethoxy group) .
- Molecular Docking: Employ AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) and predict metabolic pathways .
Q. How can researchers design experiments to study the environmental persistence of this compound?
Methodological Answer:
- Photodegradation Studies: Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Key intermediates include quinones and carboxylic acids .
- Biodegradation Assays: Use OECD 301F protocol with activated sludge; measure half-life under aerobic/anaerobic conditions .
Key Research Gaps Identified
- Limited public data on pharmacokinetics and long-term toxicity .
- Mechanistic studies on bioactivity (e.g., enzyme inhibition) are sparse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
